2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-cyclopropylacetamide
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Overview
Description
The compound is a complex organic molecule, likely belonging to the class of compounds known as heterocyclic compounds . These compounds are characterized by rings that contain carbon atoms along with at least one other element. They are abundant in nature and are a crucial part of many biological and chemical systems .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions . For instance, pyrrole disulfides can be synthesized using β-ketothioamides and ethyl cyanoacetate as substrates .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography . The structure often involves various intermolecular interactions, such as hydrogen bonding and π-π interactions .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. They often involve the formation or breaking of rings, addition or removal of functional groups, and other transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties can include melting point, solubility, and reactivity .Scientific Research Applications
Antimicrobial and Antiviral Applications
Research has identified compounds with structural similarities to 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-cyclopropylacetamide as potential antimicrobial and antiviral agents. For instance, various pyrimidinones and oxazinones derivatives synthesized using related starting materials have demonstrated good antibacterial and antifungal activities, comparable to known drugs such as streptomycin and fusidic acid (Hossan et al., 2012). Similarly, novel pyrazole derivatives incorporating oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized, displaying significant antimicrobial and anticancer activities, highlighting the potential for diverse pharmacological applications (Hafez et al., 2016).
Synthesis and Evaluation of New Compounds
The synthesis of new compounds with potential therapeutic effects is another critical application. For example, a novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects in vitro and in vivo (Ghosh et al., 2008). This underscores the significance of synthesizing and evaluating new compounds for potential therapeutic applications.
Pharmacological Activity Exploration
The exploration of chemical structures for pharmacological activities is a vital research application. Studies involving the design, synthesis, and evaluation of various derivatives have led to discoveries of compounds with antimicrobial, antitumor, and antiviral activities. For instance, the synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors revealed potential as antitumor agents, with some compounds showing excellent dual inhibition and antitumor activities in vitro (Gangjee et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-11-3-1-10(2-4-11)13-7-15(21)19(9-17-13)8-14(20)18-12-5-6-12/h1-4,7,9,12H,5-6,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDGGROUGVDRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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